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molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5

2-Bromobenzo[d]thiazole-6-carboxylic acid

Cat. No. B1521735
M. Wt: 258.09 g/mol
InChI Key: ICKXPLAJDFRFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481547B2

Procedure details

2-Bromo-6-benzothiazolecarboxylic acid (0.500 g, 1.94 mmol) was suspended in dichloromethane/methanol (12 ml, 6:1) and cooled to 0° C. with an ice-water bath. Then, 2M (trimethylsilyl)diazomethane (2.91 ml, 5.81 mmol) was added dropwise over 5 min. The resulting mixture was warmed to room temperature and stirred at room temperature for 2 hrs. The resulting mixture was concentrated in vacuo to yield methyl 2-bromobenzo[d]thiazole-6-carboxylate.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:14][Si](C=[N+]=[N-])(C)C>ClCCl.CO>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)C(=O)O
Step Two
Name
Quantity
2.91 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
dichloromethane methanol
Quantity
12 mL
Type
solvent
Smiles
ClCCl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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